

# VDM11 (CAS No. 313998-81-1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Review of the Potent and Selective Anandamide Membrane Transporter Inhibitor

#### **Abstract**

**VDM11**, with the CAS number 313998-81-1, is a potent and selective inhibitor of the anandamide membrane transporter (AMT). By blocking the reuptake of the endogenous cannabinoid anandamide (AEA), **VDM11** effectively increases the levels of AEA in the synaptic cleft, thereby potentiating its effects on cannabinoid receptors. This technical guide provides a comprehensive overview of **VDM11**, including its chemical properties, synthesis, mechanism of action, and key experimental data. Detailed protocols for relevant in vitro and in vivo assays are provided to facilitate further research and drug development efforts.

## **Chemical and Physical Properties**

**VDM11**, chemically known as (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is a lipophilic molecule with a molecular weight of 409.6 g/mol .[1] Key properties are summarized in the table below.



| Property          | Value                                                                   | Reference |
|-------------------|-------------------------------------------------------------------------|-----------|
| CAS Number        | 313998-81-1                                                             | [1]       |
| Molecular Formula | C27H39NO2                                                               | [1]       |
| Molecular Weight  | 409.6 g/mol                                                             | [1]       |
| Purity            | ≥98% (HPLC)                                                             | [2]       |
| Appearance        | Tan-colored oil                                                         | [2][3]    |
| Solubility        | Soluble in DMSO, ethanol, and DMF                                       | [4]       |
| Storage           | Store at -20°C, protected from light and under an inert gas like argon. | [2][3]    |

## **Synthesis**

The synthesis of **VDM11** involves the coupling of arachidonic acid with 4-amino-3-methylphenol. While a specific published synthesis for **VDM11** is not readily available, a general and analogous method involves the acylation of the corresponding aminophenol with arachidonoyl chloride.

A plausible synthetic route, based on the synthesis of similar N-arachidonoyl-aminophenol analogs, is as follows: A solution of 4-amino-3-methylphenol in a suitable solvent like pyridine is cooled and treated with arachidonoyl chloride, also dissolved in pyridine. The reaction mixture is stirred at room temperature, followed by extraction and purification to yield **VDM11**.

#### **Mechanism of Action**

**VDM11**'s primary mechanism of action is the potent and selective inhibition of the anandamide membrane transporter (AMT), which is responsible for the cellular reuptake of anandamide.[3] [5] By blocking this transporter, **VDM11** increases the extracellular concentration of anandamide, leading to enhanced activation of cannabinoid receptors, primarily the CB1 receptor. This indirect agonism of cannabinoid receptors is responsible for many of **VDM11**'s observed pharmacological effects.



It is important to note that **VDM11** also exhibits off-target activities. It has been shown to inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), although with lower potency compared to its effect on AMT.[4][6] Furthermore, there is evidence to suggest that **VDM11** can act as an alternative substrate for FAAH.[6]

The signaling pathway affected by **VDM11** is depicted below:



Click to download full resolution via product page

Mechanism of action of VDM11.

## **Quantitative Data**

The following tables summarize the key quantitative data for **VDM11**'s biological activity.

Table 1: Inhibition of Anandamide Membrane Transporter (AMT)

| Parameter | Value   | Cell Line     | Reference |
|-----------|---------|---------------|-----------|
| IC50      | 4-11 μΜ | RBL-2H3 cells | [7]       |

Table 2: Inhibition of FAAH and MAGL



| Enzyme                     | IC₅₀ (in presence of 0.125% BSA) | IC₅₀ (in absence of BSA) | Reference |
|----------------------------|----------------------------------|--------------------------|-----------|
| FAAH (rat brain)           | 2.6 μΜ                           | 1.6 μΜ                   | [6]       |
| MAGL (rat brain, membrane) | 14 μΜ                            | 6 μΜ                     | [6]       |

Table 3: Receptor Binding Affinity

| Receptor | Kı        | Reference |
|----------|-----------|-----------|
| CB1      | > 5-10 μM | [3][7]    |
| CB2      | > 5-10 μM | [7]       |

## Experimental Protocols In Vitro Assays

This protocol is adapted from the method used to characterize **VDM11**'s inhibitory effect on anandamide transport.

Experimental Workflow:





Click to download full resolution via product page

Anandamide uptake assay workflow.



#### Methodology:

- Cell Culture: RBL-2H3 cells are cultured to confluence in 24-well plates.
- Assay Buffer: Prepare an appropriate uptake buffer (e.g., PBS with 1% fatty acid-free BSA).
- Pre-incubation: Wash the cells with the uptake buffer. Then, pre-incubate the cells with varying concentrations of VDM11 or vehicle for 10 minutes at 37°C.
- Anandamide Addition: Add radiolabeled anandamide (e.g., [³H]-Anandamide) to a final concentration of 100 nM and incubate for 15 minutes at 37°C.
- Termination and Washing: Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold uptake buffer containing 1% BSA.
- Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
   Transfer the lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each concentration of VDM11 and determine the IC<sub>50</sub> value using non-linear regression analysis.

This protocol is based on the methods described by Vandevoorde and Fowler (2005).[6]

#### Methodology:

- Enzyme Source: Prepare rat brain homogenates as the source of FAAH and MAGL enzymes.
- Assay Buffer: Use a Tris-HCl buffer (pH 7.2) containing 1 mM EDTA. The assay can be performed with or without fatty acid-free BSA.
- Incubation: In test tubes, combine the brain homogenate, varying concentrations of **VDM11** or vehicle, and the appropriate radiolabeled substrate ([3H]AEA for FAAH or [3H]2-AG for MAGL).
- Reaction Termination: After a defined incubation period at 37°C, terminate the reaction by adding a chloroform/methanol mixture.



- Phase Separation and Measurement: Separate the aqueous and organic phases by centrifugation. The amount of hydrolyzed substrate is determined by measuring the radioactivity in the aqueous phase.
- Data Analysis: Calculate the percentage of inhibition for each VDM11 concentration and determine the IC<sub>50</sub> values.

## **In Vivo Assays**

This protocol is based on the study by Murillo-Rodríguez et al. (2008).[8]

**Experimental Workflow:** 





Click to download full resolution via product page

In vivo sleep study workflow.

#### Methodology:

 Animal Preparation: Adult male Wistar rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings. A guide cannula is implanted for intracerebroventricular (i.c.v.) injections.



- Drug Administration: **VDM11** (10 or 20  $\mu$ g in 5  $\mu$ L) is administered via i.c.v. injection at the beginning of the dark period.[8]
- Sleep Recording and Analysis: EEG and EMG are recorded for 24 hours. The sleep-wake stages (Wakefulness, NREM sleep, REM sleep) are scored in 12-second epochs.
- c-Fos Immunohistochemistry: At the end of the recording period, rats are perfused, and their brains are processed for c-Fos immunohistochemistry to identify neuronal activation in sleeprelated brain regions.

This protocol is based on the study by Justinova et al. (2011).[9]

#### Methodology:

- Animal Preparation: Rats are surgically implanted with intravenous catheters for nicotine self-administration.
- Self-Administration Training: Rats are trained to press a lever to receive intravenous infusions of nicotine on a fixed-ratio schedule.
- Extinction and Reinstatement: After the self-administration behavior is stable, it is
  extinguished by replacing nicotine with saline. Reinstatement of nicotine-seeking behavior is
  then induced by a priming injection of nicotine or by presentation of nicotine-associated
  cues.
- **VDM11** Treatment: **VDM11** is administered intraperitoneally before the reinstatement tests.
- Data Analysis: The number of lever presses during the reinstatement sessions is recorded and analyzed to determine the effect of VDM11 on nicotine-seeking behavior.

This protocol is based on the study by Kamei et al. (2006).[10]

#### Methodology:

- Animal Preparation: Male ddY mice are used.
- Cough Induction: Mice are placed in a whole-body plethysmography chamber and exposed to an aerosol of capsaicin (30 μM) for 3 minutes to induce coughing.



- **VDM11** Administration: **VDM11** (3-10 mg/kg) is administered subcutaneously 60 minutes before the capsaicin challenge.[10]
- Cough Measurement: The number of coughs is counted by a trained observer during the capsaicin exposure.
- Data Analysis: The antitussive effect of VDM11 is evaluated by comparing the number of coughs in the VDM11-treated group to a vehicle-treated control group.

### Conclusion

**VDM11** is a valuable research tool for investigating the endocannabinoid system, particularly the role of the anandamide membrane transporter. Its ability to potentiate endogenous anandamide signaling has been demonstrated to modulate various physiological processes, including sleep, addiction, and cough. This technical guide provides a comprehensive resource for researchers working with **VDM11**, offering detailed information on its properties, mechanism of action, and relevant experimental protocols. Further research into **VDM11** and similar compounds may lead to the development of novel therapeutics for a range of disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Novel selective and metabolically stable inhibitors of anandamide cellular uptake -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(4-Hydroxy-2-methylphenyl)acetamide | C9H11NO2 | CID 170214 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro synthesis of arachidonoyl amino acids by cytochrome c PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]



- 6. N-acyl-dopamines: novel synthetic CB(1) cannabinoid-receptor ligands and inhibitors of anandamide inactivation with cannabimimetic activity in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25
   Years [frontiersin.org]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. N-(4-Hydroxy-2-nitrophenyl)acetamide PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidation of the Endogenous Cannabinoid Arachidonoyl Ethanolamide by the Cytochrome P450 Monooxygenases: Physiological and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [VDM11 (CAS No. 313998-81-1): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616612#vdm11-cas-number-313998-81-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com